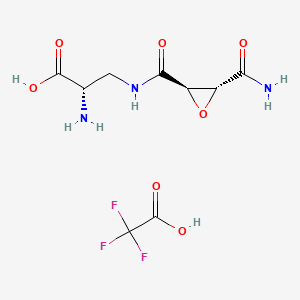
PteroicAcidNHSEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pteroic Acid NHS Ester, also known as 4-[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]-benzoic acid, 2,5-dioxo-1-pyrrolidinyl ester, is a compound with the molecular formula C₁₈H₁₅N₇O₅ and a molecular weight of 409.36 g/mol . This compound is a derivative of pteroic acid and is used in various biochemical applications due to its ability to form stable amide bonds with primary amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pteroic Acid NHS Ester typically involves the reaction of pteroic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere. The reaction conditions usually include stirring at room temperature or slightly elevated temperatures for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of Pteroic Acid NHS Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Pteroic Acid NHS Ester undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form pteroic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
Water: Used in hydrolysis reactions.
Organic Solvents: Such as DMF or DCM, used as reaction media.
Major Products Formed
Amide Derivatives: Formed from substitution reactions with primary amines.
Pteroic Acid and N-Hydroxysuccinimide: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
Pteroic Acid NHS Ester is widely used in scientific research due to its ability to form stable amide bonds. Some of its applications include:
Chemistry: Used in the synthesis of various amide-containing compounds.
Biology: Utilized in the labeling of biomolecules such as proteins and peptides.
Medicine: Employed in the development of drug delivery systems and diagnostic assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pteroic Acid NHS Ester involves the formation of a stable amide bond with primary amines. The NHS ester group is highly reactive towards nucleophiles, such as the amino groups in proteins and peptides. This reactivity allows for the efficient labeling and modification of biomolecules . The molecular targets and pathways involved include the formation of covalent bonds with amino groups, leading to the creation of stable conjugates.
Comparaison Avec Des Composés Similaires
Pteroic Acid NHS Ester is unique due to its high reactivity and stability. Similar compounds include:
Pteroic Acid: The parent compound, which lacks the NHS ester group and is less reactive.
N-Hydroxysuccinimide Esters: Other NHS esters, such as those derived from different carboxylic acids, which may have varying reactivities and stabilities.
In comparison, Pteroic Acid NHS Ester stands out due to its specific structure, which combines the properties of pteroic acid and the reactivity of the NHS ester group, making it highly useful in various biochemical applications.
Propriétés
Formule moléculaire |
C18H15N7O5 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C18H15N7O5/c19-18-23-15-14(16(28)24-18)22-11(8-21-15)7-20-10-3-1-9(2-4-10)17(29)30-25-12(26)5-6-13(25)27/h1-4,8,20H,5-7H2,(H3,19,21,23,24,28) |
Clé InChI |
NMIVTDMJQNIWAK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


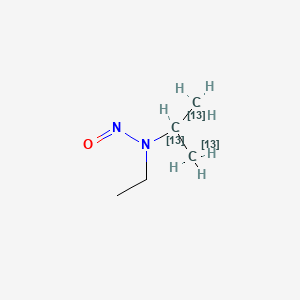

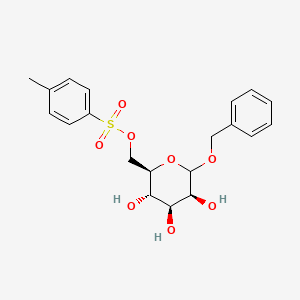
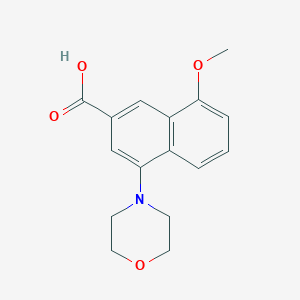
![[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate](/img/structure/B13841160.png)
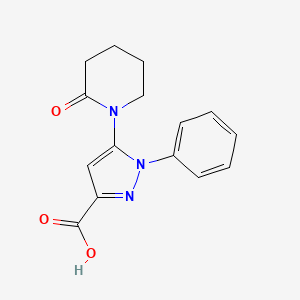




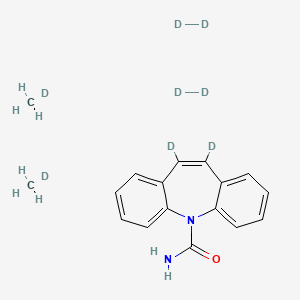
![Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13841200.png)
